molecular formula C5H6F2N4O2 B11743096 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine

Cat. No.: B11743096
M. Wt: 192.12 g/mol
InChI Key: PCQCAQPZEYPQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the electrophilic 2,2-difluoroethylation of pyrazole derivatives using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Reduction of the nitro group: 1-(2,2-Difluoroethyl)-4-amino-1H-pyrazol-3-amine.

    Substitution reactions: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance binding affinity and specificity by forming hydrogen bonds and increasing lipophilicity .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-3-amine is unique due to the combination of the difluoroethyl and nitro groups on the pyrazole ring. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C5H6F2N4O2

Molecular Weight

192.12 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-nitropyrazol-3-amine

InChI

InChI=1S/C5H6F2N4O2/c6-4(7)2-10-1-3(11(12)13)5(8)9-10/h1,4H,2H2,(H2,8,9)

InChI Key

PCQCAQPZEYPQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)[N+](=O)[O-]

Origin of Product

United States

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